Cas no 2172206-15-2 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-3-yl}acetic acid)

2-{1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-3-yl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 4,4-dimethylpentanoyl group and a pyrrolidine-acetic acid moiety, which enhance conformational control during solid-phase peptide assembly. The Fmoc protecting group ensures orthogonal deprotection compatibility with standard peptide coupling protocols. This compound is particularly useful for introducing constrained, non-natural amino acid residues into peptide sequences, enabling precise modulation of secondary structure and bioactivity. Its high purity and stability make it suitable for automated synthesizers, offering reliable performance in complex peptide construction. The product is typically employed in pharmaceutical research and bioconjugation studies.
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-3-yl}acetic acid structure
2172206-15-2 structure
Product Name:2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-3-yl}acetic acid
CAS No:2172206-15-2
MF:C28H34N2O5
MW:478.579967975616
CID:6244527
PubChem ID:165535932
Update Time:2025-10-22

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-3-yl}acetic acid
    • 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoyl]pyrrolidin-3-yl}acetic acid
    • 2172206-15-2
    • EN300-1510825
    • Inchi: 1S/C28H34N2O5/c1-28(2,3)24(15-25(31)30-13-12-18(16-30)14-26(32)33)29-27(34)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,34)(H,32,33)
    • InChI Key: CXROQOOHQBYYKY-UHFFFAOYSA-N
    • SMILES: O=C(CC(C(C)(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CC(=O)O)C1

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 756
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 95.9Ų

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-3-yl}acetic acid Pricemore >>

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Additional information on 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-3-yl}acetic acid

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-3-yl}acetic acid: A Promising Candidate in Pharmaceutical Development

CAS No. 2172206-15-2 represents a complex organic molecule with potential applications in pharmaceutical research and drug discovery. This compound, characterized by its unique structural framework, has garnered attention for its potential therapeutic properties. The fluoren-9-yl group, a key structural element, plays a critical role in modulating the molecule's biological activity. Recent studies have highlighted its relevance in targeted drug delivery and anti-inflammatory mechanisms, making it a focal point in contemporary biomedical research.

The pyrrolidin-3-yl moiety within this molecule contributes to its ability to interact with specific protein targets, while the methoxycarbonyl functional group enhances its solubility and stability. These features are crucial for the development of oral formulations and in vivo applications. Researchers have explored its potential in modulating inflammatory pathways, particularly in conditions such as chronic inflammation and autoimmune disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated its efficacy in reducing pro-inflammatory cytokine production, underscoring its significance in immunomodulatory therapies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, with a focus on green chemistry principles to minimize environmental impact. The fluoren-9-yl group, derived from fluorene derivatives, is known for its stability and compatibility with various biological systems. This makes it an ideal scaffold for developing targeted therapies. Researchers have also investigated its potential in neurodegenerative diseases, where its ability to cross the blood-brain barrier is a notable advantage.

One of the most promising applications of this compound is in anti-cancer research. Studies have shown its ability to inhibit proliferation of cancer cells by targeting specific signal transduction pathways. For instance, a 2024 study in Nature Communications reported its effectiveness in inducing apoptosis in breast cancer cell lines. This has sparked interest in its potential as a chemotherapeutic agent, with ongoing clinical trials evaluating its safety and efficacy.

The 4,4-dimethylpentanoyl chain within the molecule plays a vital role in its lipophilicity, which is essential for its cell membrane penetration. This property is particularly advantageous in drug delivery systems where rapid cellular uptake is required. Additionally, the acetic acid moiety contributes to its acidic pH sensitivity, allowing for targeted release in specific physiological environments.

Recent breakthroughs in computational modeling have further elucidated the interactions between this compound and its biological targets. Molecular docking studies have revealed its potential to bind to kinase enzymes and receptor tyrosine kinases, which are implicated in various pathological conditions. These findings have guided the development of structure-activity relationship (SAR) studies, enabling the optimization of its therapeutic profile.

The fluoren-9-yl group's role in conjugation reactions has also been explored for its potential in drug conjugation technologies. This allows for the attachment of targeting ligands or payloads, enhancing the compound's specificity and efficacy. Such modifications are critical in the development of precision medicine strategies, where personalized treatment is a priority.

Challenges in the pharmacokinetic profile of this compound have been addressed through nanocarrier systems. These systems improve its bioavailability and half-life, ensuring consistent therapeutic effects. The integration of nanotechnology with this compound represents a significant advancement in modern drug delivery, offering solutions to traditional limitations.

Future research directions include the exploration of combination therapies involving this compound and other targeted agents. The potential for synergistic effects in multimodal treatments is a promising avenue, particularly in complex diseases such as metabolic syndrome and cardiovascular disorders. Additionally, the toxicological profile of the compound is under investigation to ensure its safety in long-term therapeutic use.

In summary, the 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-3-yl}acetic acid represents a significant advancement in pharmaceutical science. Its unique structure and functional groups make it a versatile candidate for various therapeutic applications. Ongoing research continues to unlock its full potential, with promising implications for future medical treatments.

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